![molecular formula C18H21BrN2O2 B14234545 (E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene CAS No. 224648-80-0](/img/structure/B14234545.png)
(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) flanked by two aromatic rings, one of which is substituted with a 5-bromopentyl group and the other with a methoxy group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene typically involves a multi-step process:
Formation of the Azo Compound: The initial step involves the diazotization of aniline derivatives followed by coupling with phenol derivatives to form the azo compound.
Etherification: The final step involves the etherification of the brominated phenol derivative with the methoxy-substituted phenol to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the N=N bond, leading to the formation of amines.
Substitution: The bromine atom in the bromopentyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene involves its interaction with specific molecular targets. The compound’s diazene group can interact with biological molecules, leading to the disruption of cellular processes. The bromopentyl group may enhance the compound’s ability to penetrate cell membranes, while the methoxy group can influence its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-{4-[(5-Chloropentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene
- (E)-1-{4-[(5-Iodopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene
- (E)-1-{4-[(5-Fluoropentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene
Uniqueness
(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. The combination of the bromopentyl and methoxy groups also provides a distinct chemical profile compared to its analogs.
Propriétés
Numéro CAS |
224648-80-0 |
|---|---|
Formule moléculaire |
C18H21BrN2O2 |
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
[4-(5-bromopentoxy)phenyl]-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C18H21BrN2O2/c1-22-17-9-5-15(6-10-17)20-21-16-7-11-18(12-8-16)23-14-4-2-3-13-19/h5-12H,2-4,13-14H2,1H3 |
Clé InChI |
ITSOMHDVPLVKHU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


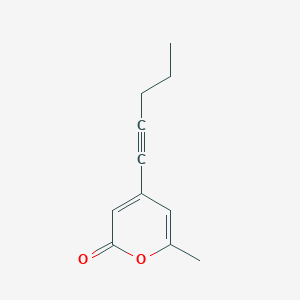

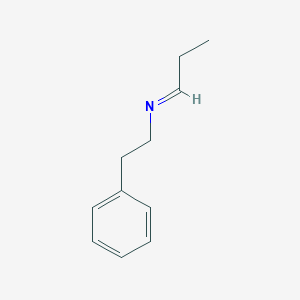
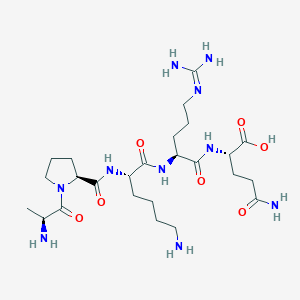
![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)

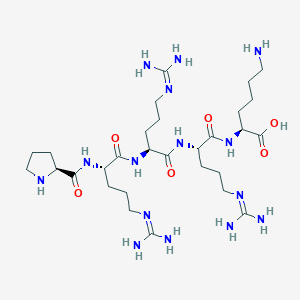
![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)
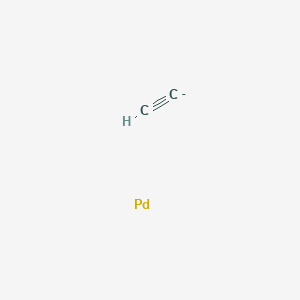


![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)
